trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone
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Overview
Description
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of an acetyl group and a dichlorophenyl group attached to a dihydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichlorobenzaldehyde with an appropriate acetyl compound under acidic or basic conditions to form the intermediate, which is then cyclized to yield the final furanone structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and advanced purification methods are often employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can be compared with other furanone derivatives, such as:
3-Acetyl-4,5-dihydro-2(3H)-furanone: Lacks the dichlorophenyl group, which may result in different biological activities.
5-(2,6-Dichlorophenyl)-4,5-dihydro-2(3H)-furanone: Lacks the acetyl group, affecting its reactivity and applications.
The presence of both the acetyl and dichlorophenyl groups in This compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
83144-16-5 |
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Molecular Formula |
C12H10Cl2O3 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
4-acetyl-5-(2,6-dichlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3 |
InChI Key |
HKIXLCQZQIUSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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